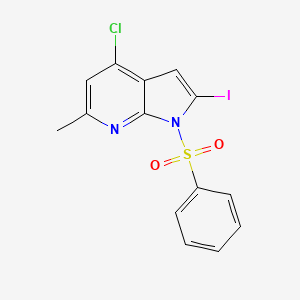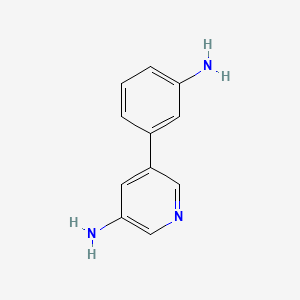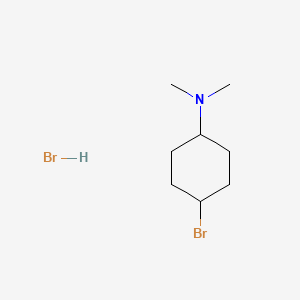
4-Bromo-N,N-dimethylcyclohexanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N,N-dimethylcyclohexanamine hydrobromide is a chemical compound with the molecular formula C8H17Br2N . It is an organic building block .
Molecular Structure Analysis
The molecular structure of 4-Bromo-N,N-dimethylcyclohexanamine hydrobromide consists of 8 carbon atoms, 17 hydrogen atoms, 2 bromine atoms, and 1 nitrogen atom . The average mass of the molecule is 287.035 Da, and the monoisotopic mass is 284.972748 Da .Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
- 4-Nitrobenzyl Bromide Synthesis: A study by Wang Ling-ya (2015) discusses the synthesis of N,N-Dimethyl-4-nitrobenzylamine, a key intermediate in medicine and chemical fields. The process involves the use of dimethylamine hydrochloride and triethylamine, highlighting a cost-effective and environmentally friendly approach.
Role in Heterocyclic Chemistry
- Pyrimidine Synthesis: Research by Majumdar et al. (2001) demonstrates the synthesis of pyrimidine annelated heterocycles from cyclohexenyl derivatives, using bromine in chloroform. This showcases the versatility of brominated compounds in creating complex organic structures.
Halogenation Techniques
- Halogenation of α, β-Unsaturated Carbonyl Compounds: A study by Kim and Park (2004) explores the halogenation of unsaturated carbonyl compounds using OXONE® and hydrohalic acid. This method allows the preparation of α-bromo or α-chloro compounds in moderate to good yields.
Bromine-Substituted Compounds in Organic Synthesis
- Synthesis of Bromo-Substituted Cyclopentenones: Research by Shirinian et al. (2012) outlines the bromination of diarylcyclopentenones, revealing the diverse applications of bromine in synthesizing useful substances for organic synthesis.
Advanced Analytical Techniques
- Determination of Brominated Compounds: A method developed by Mishra et al. (2001) for determining bromide in various samples via conversion into bromophenols showcases the analytical applications of brominated compounds.
Propiedades
IUPAC Name |
4-bromo-N,N-dimethylcyclohexan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUCKDBEUJOVIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

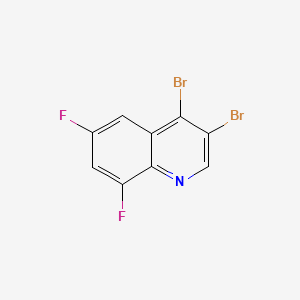
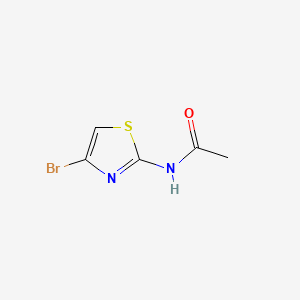

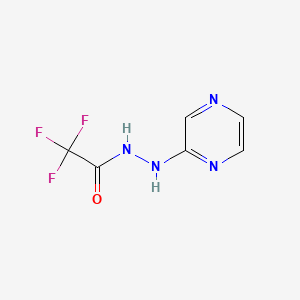
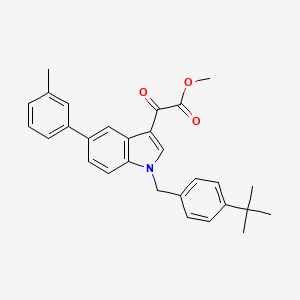


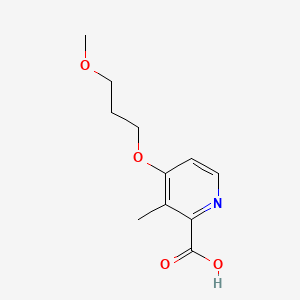
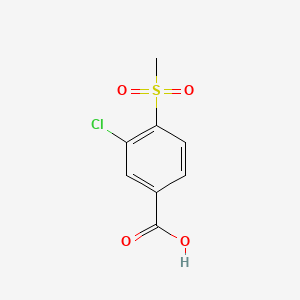

![2-(methylsulfonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B580986.png)
